3,4-Dibromo-3',4'-dichloro-1,1'-biphenyl
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-dibromo-4-(3,4-dichlorophenyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2Cl2/c13-9-3-1-7(5-10(9)14)8-2-4-11(15)12(16)6-8/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTSQAGEJGCAOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Br)Br)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50707532 | |
| Record name | 3,4-Dibromo-3',4'-dichloro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50707532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88194-42-7 | |
| Record name | 3,4-Dibromo-3',4'-dichloro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50707532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry for 3,4 Dibromo 3 ,4 Dichloro 1,1 Biphenyl
Established Synthetic Pathways for Halogenated Biphenyls
The creation of the biphenyl (B1667301) backbone with specific halogen placements can be achieved through several established organometallic cross-coupling reactions and direct halogenation methods.
The Ullmann reaction is a classic method for the synthesis of symmetric biaryl compounds through the copper-catalyzed coupling of two aryl halide molecules at elevated temperatures. organic-chemistry.orgbyjus.com The reaction typically involves heating an aryl halide with a copper powder or a copper salt. byjus.com The mechanism is thought to involve the formation of an organocopper intermediate. organic-chemistry.org
The general form of the Ullmann reaction is: 2 Ar-X + Cu → Ar-Ar + CuX₂
While traditionally used for symmetrical biphenyls, variations of the Ullmann reaction can be employed for the synthesis of unsymmetrical biphenyls, often by using a large excess of one of the aryl halides. byjus.com However, these reactions often require harsh conditions, such as high temperatures (typically over 200°C), and can result in low yields and side products. byjus.com Modern modifications of the Ullmann coupling, sometimes referred to as Ullmann-type reactions, may utilize palladium or nickel catalysts and can proceed under milder conditions. The reactivity of the aryl halide is crucial, with aryl iodides being the most reactive, followed by bromides and then chlorides. byjus.com
Recent advancements have focused on the use of ligands to stabilize the copper catalyst and improve yields and selectivity. These reactions can be performed in solvents like DMF (dimethylformamide) or even without a solvent. orientjchem.org
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or boronic ester) and an organohalide. tcichemicals.com This method is highly effective for the synthesis of unsymmetrical biphenyls with a high degree of functional group tolerance and generally proceeds under milder conditions than the Ullmann reaction. tcichemicals.com
The general scheme for the Suzuki-Miyaura coupling is: Ar-B(OR)₂ + Ar'-X + Base (in the presence of a Pd catalyst) → Ar-Ar'
This reaction is a powerful tool for the synthesis of various polychlorinated biphenyls (PCBs). uiowa.edu The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the biaryl product and regenerate the catalyst. A variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction for specific substrates. fishersci.co.uk For sterically hindered PCBs, specialized catalysts and ligands may be necessary to achieve good yields. uiowa.edu
Direct halogenation of a biphenyl core is another approach to introduce halogen atoms. This method typically involves an electrophilic aromatic substitution reaction where the biphenyl is treated with a halogen (e.g., Cl₂ or Br₂) in the presence of a Lewis acid catalyst such as FeCl₃ or AlCl₃. rsc.org
However, this approach often leads to a mixture of isomers and polychlorinated or polybrominated products, making it difficult to control the specific substitution pattern required for a compound like 3,4-Dibromo-3',4'-dichloro-1,1'-biphenyl. rsc.org The directing effects of the existing substituents on the biphenyl ring will influence the position of the incoming halogen atoms. For instance, the chlorination of biphenyl in glacial acetic acid can produce dichlorobiphenyls. rsc.org Achieving a specific, unsymmetrical substitution pattern like the target molecule through direct halogenation of biphenyl itself is generally not feasible. A more controlled approach involves the halogenation of a pre-functionalized biphenyl or the coupling of pre-halogenated precursors.
Specific Routes for the Synthesis of this compound
A plausible and controlled synthesis of this compound would likely involve a cross-coupling reaction, such as the Suzuki-Miyaura coupling, due to its high selectivity for forming unsymmetrical biphenyls. This would involve the reaction of a 3,4-dibromophenylboronic acid with a 3,4-dichloroaryl halide (or vice versa).
A potential Suzuki-Miyaura coupling route is as follows:
(3,4-dibromophenyl)boronic acid + 1-halo-3,4-dichlorobenzene → this compound
The choice of the halogen (X) on the 3,4-dichlorobenzene moiety is critical for reactivity, with iodine being the most reactive, followed by bromine. Therefore, 1,2-dichloro-4-iodobenzene (B1582313) would be a suitable coupling partner. cymitquimica.com
The efficiency of the synthesis of halogenated biphenyls via coupling reactions is highly dependent on the optimization of various parameters.
For Ullmann Coupling: Key factors to optimize include the type and activation of the copper catalyst, reaction temperature, and the choice of solvent. orientjchem.org Elevated temperatures are often required, but can also lead to side reactions. organic-chemistry.org The use of polar aprotic solvents like DMF can be beneficial. orientjchem.org
For Suzuki-Miyaura Coupling: The selection of the palladium catalyst and the associated ligand is crucial. kaznu.kz Different palladium sources such as Pd(PPh₃)₄ or PdCl₂(dppf) can be used. The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent system (e.g., toluene/water, dioxane) also significantly impacts the reaction outcome. fishersci.co.ukmdpi.com The reaction temperature is another important variable to control to maximize yield and minimize byproducts. fishersci.co.uk
The following table summarizes typical conditions for Suzuki-Miyaura reactions for related compounds.
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Ref |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | 60 | mdpi.com |
| Pd₂(dba)₃ / DPDB | K₃PO₄ | Toluene/Ethanol/Water | Reflux | - | uiowa.edu |
| Pd(acac)₂ / (t-Bu)₃PH]BF₄ | K₂CO₃ | Water/1-Butanol | 60 | 77 | google.com |
The synthesis of the target molecule relies on the availability of appropriately substituted precursors. The precursor "3,3'-dichloro-o,o'-bitolyl" is not a direct precursor for the target compound this compound. A more logical approach involves the synthesis of the two coupling partners for a Suzuki-Miyaura reaction.
Synthesis of (3,4-Dichlorophenyl)boronic acid: This precursor can be synthesized from 1-bromo-3,4-dichlorobenzene. The synthesis involves a lithium-halogen exchange followed by reaction with a borate (B1201080) ester and subsequent hydrolysis. A patent describes a process where bromo(3,4-dichlorophenyl)magnesium is reacted with tribromoborane, followed by hydrolysis to yield (3,4-dichlorophenyl)boronic acid in 70-80% yield. google.com
Synthesis of 3,4-Dibromophenylboronic acid: This can be prepared from 1,2-dibromobenzene. A common method involves a lithium-halogen exchange with n-butyllithium at low temperatures, followed by quenching with a trialkyl borate and acidic workup.
Synthesis of 1,2-Dichloro-4-iodobenzene: This key precursor can be synthesized through various iodination methods of 1,2-dichlorobenzene. It is also commercially available. cymitquimica.com An alternative is the chlorination of iodobenzene (B50100) to form iodobenzene dichloride, which can then be used in further reactions. orgsyn.orgwikipedia.org
The following table outlines a synthetic approach for a key precursor.
| Starting Material | Reagents | Product | Yield (%) | Ref |
| 1,3-dibromobenzene | 1. n-BuLi, -78°C; 2. Triisopropyl borate; 3. HCl (aq) | 3-Bromophenylboronic acid | - | prepchem.com |
| 1,3-dibromobenzene | 1. n-BuLi, -78°C; 2. Trimethyl borate; 3. HCl (aq) | 3-Bromophenylboronic acid | 71.9 | chemicalbook.com |
| 1-bromo-3,4-dichlorobenzene | Mg, THF then BBr₃ | (3,4-Dichlorophenyl)boronic acid | 70-80 | google.com |
| Iodobenzene | Cl₂ | Iodobenzene dichloride | 87-94 | orgsyn.org |
Green Chemistry Principles in the Synthesis of Halogenated Biphenyls
The synthesis of polyhalogenated biphenyls has traditionally involved hazardous reagents and solvents. The application of green chemistry principles aims to mitigate these environmental and health concerns.
Key green chemistry considerations for the synthesis of compounds like this compound include:
Solvent Selection: Replacing hazardous solvents with greener alternatives is a primary focus. Water, supercritical fluids, or bio-based solvents are preferred over chlorinated solvents or polar aprotic solvents like DMF. ambiopharm.com Some modern coupling reactions are being developed to proceed in solvent-free conditions, for instance by grinding the reactants together, which represents a significant green advancement.
Catalyst Efficiency and Reusability: The use of highly efficient catalysts that can be used in very low concentrations minimizes waste. researchgate.net Research into heterogeneous catalysts, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), is a key area of green chemistry. These catalysts can be more easily separated from the reaction mixture and recycled, reducing heavy metal contamination in the final product and waste streams.
Energy Efficiency: Employing energy-efficient synthetic methods, such as microwave-assisted synthesis, can significantly reduce reaction times and energy consumption compared to conventional heating methods. ambiopharm.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. Cross-coupling reactions like the Suzuki coupling generally have good atom economy, as the byproducts are typically simple inorganic salts.
Interactive Data Table: Green Chemistry Approaches
| Green Chemistry Principle | Application in Halogenated Biphenyl Synthesis |
| Alternative Solvents | Use of water, ionic liquids, or solvent-free conditions to replace traditional organic solvents. |
| Catalyst Recycling | Development of heterogeneous palladium or copper catalysts on solid supports for easy separation and reuse. |
| Energy Efficiency | Application of microwave irradiation or flow chemistry to reduce energy consumption and reaction times. |
| Waste Reduction | Optimizing reactions to use stoichiometric amounts of reagents and developing high-yield syntheses. |
Isotopic Labeling Strategies for Research Applications of this compound
Isotopically labeled standards are crucial for the accurate quantification of environmental contaminants and for metabolic studies. The synthesis of an isotopically labeled version of this compound, for example with Carbon-13 (¹³C) or Deuterium (B1214612) (D), would likely follow a similar synthetic pathway to the unlabeled compound, but using a labeled precursor.
A plausible strategy for preparing a ¹³C-labeled version of this compound would involve:
Starting with a labeled precursor: A commercially available, uniformly ¹³C-labeled benzene (B151609) (¹³C₆H₆) could serve as the initial starting material.
Synthesis of a labeled intermediate: The ¹³C₆-benzene would be subjected to the necessary halogenation reactions to produce either ¹³C₆-3,4-dibromophenylboronic acid or ¹³C₆-1-iodo-3,4-dichlorobenzene.
Final coupling reaction: A Suzuki-Miyaura coupling would then be performed between the ¹³C-labeled precursor and the corresponding unlabeled precursor to yield the final ¹³C-labeled this compound.
For deuterium labeling, a similar approach could be taken, starting with a deuterated benzene precursor. For instance, the synthesis of a deuterated tetrachlorobiphenyl has been achieved using 1,2-dichlorobenzene-D4 as the labeled precursor, which then undergoes borylation, iodination, and finally a Suzuki coupling. This demonstrates a viable pathway that could be adapted for the target molecule. Stable-isotope labeling is a common technique for tracking the metabolic pathways of compounds. biorxiv.org
Interactive Data Table: Isotopic Labeling Example Strategy
| Step | Description | Precursors/Reagents |
| 1 | Synthesis of Labeled Aryl Halide | ¹³C₆-Benzene, I₂, Cl₂, Nitric Acid, Sulfuric Acid |
| 2 | Synthesis of Unlabeled Boronic Acid | 1,2-Dibromobenzene, n-BuLi, Triisopropyl borate |
| 3 | Suzuki-Miyaura Coupling | ¹³C₆-1-Iodo-3,4-dichlorobenzene, 3,4-Dibromophenylboronic acid, Pd(PPh₃)₄, Base |
Advanced Spectroscopic and Structural Elucidation for Mechanistic Inquiry of 3,4 Dibromo 3 ,4 Dichloro 1,1 Biphenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Substituent Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 3,4-Dibromo-3',4'-dichloro-1,1'-biphenyl, ¹H and ¹³C NMR, in conjunction with two-dimensional (2D) techniques, offer unambiguous assignment of all proton and carbon signals, providing insight into the electronic effects of the halogen substituents and the molecule's preferred conformation.
¹H and ¹³C NMR Chemical Shift Interpretation
The substitution pattern on the two phenyl rings of this compound results in a unique set of signals in both ¹H and ¹³C NMR spectra. The chemical shifts are heavily influenced by the anisotropic and inductive effects of the bromine and chlorine atoms.
¹H NMR Spectroscopy: The molecule has six aromatic protons, three on each ring, leading to three distinct signals for each ring system. The protons on the dibromophenyl ring (H-2, H-5, H-6) and the dichlorophenyl ring (H-2', H-5', H-6') would exhibit predictable splitting patterns and chemical shifts. Due to the strong electron-withdrawing nature of the halogens, all proton signals are expected to appear in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm.
H-2 and H-2' : These protons are ortho to the inter-ring C-C bond and will appear as doublets due to coupling with H-6 and H-6', respectively.
H-5 and H-5' : These protons are situated between two halogen atoms and a proton, and would likely appear as a doublet of doublets.
H-6 and H-6' : These protons are ortho to a halogen and coupled to H-2 and H-2', appearing as doublets.
¹³C NMR Spectroscopy: The molecule possesses 12 carbon atoms, which are expected to yield 12 distinct signals in the ¹³C NMR spectrum due to the lack of symmetry. The carbons directly bonded to the electronegative halogens (C-3, C-4, C-3', C-4') will be significantly deshielded and shifted downfield. The ipso-carbons (C-1, C-1') involved in the biphenyl (B1667301) linkage are also influenced by the substituents on the adjacent ring.
Predicted NMR Chemical Shifts for this compound
This table presents predicted values based on established substituent effects in related halogenated biphenyls. Actual experimental values may vary.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C-1 | - | ~139-141 |
| C-2 | ~7.6-7.8 (d) | ~129-131 |
| C-3 | - | ~124-126 |
| C-4 | - | ~127-129 |
| C-5 | ~7.4-7.6 (dd) | ~132-134 |
| C-6 | ~7.2-7.4 (d) | ~130-132 |
| C-1' | - | ~138-140 |
| C-2' | ~7.7-7.9 (d) | ~128-130 |
| C-3' | - | ~133-135 |
| C-4' | - | ~131-133 |
| C-5' | ~7.5-7.7 (dd) | ~127-129 |
2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are indispensable for confirming the structural assignments made from 1D spectra. youtube.comyoutube.com
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent protons on the same aromatic ring. Specifically, cross-peaks would be expected between H-2 and H-6, and between H-5 and H-6 on the dibrominated ring, and similarly for the H-2'/H-6' and H-5'/H-6' pairs on the dichlorinated ring. This confirms the positions of the protons relative to each other on each ring. researchgate.net
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). nih.gov An HSQC spectrum would definitively link each proton signal (e.g., H-2, H-5, H-6) to its corresponding carbon signal (C-2, C-5, C-6), providing a robust framework for the carbon skeleton assignment.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is crucial for piecing together the entire molecular structure. Key correlations would include:
The proton at H-2 showing correlations to the halogenated carbon C-4 and the ipso-carbon C-1.
The proton at H-6 showing correlations to C-4 and C-5.
Crucially, correlations across the biphenyl linkage, such as from H-2 to C-1' and from H-2' to C-1, would confirm the connectivity of the two aromatic rings.
Mass Spectrometry for Isotopic Abundance and Fragmentation Pathway Elucidation
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to sub-ppm levels). longdom.org This allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₁₂H₆Br₂Cl₂), HRMS is essential for confirmation.
The presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl) creates a highly characteristic isotopic cluster for the molecular ion [M]⁺•. The precise masses and relative abundances of these isotopes result in a distinctive pattern of peaks (M, M+2, M+4, M+6, M+8) that serves as a definitive fingerprint for a compound containing two Br and two Cl atoms. The calculated monoisotopic mass for C₁₂H₆⁷⁹Br₂³⁵Cl₂ is 389.8210 Da.
Fragmentation Patterns and Mechanistic Interpretation
Under electron ionization (EI), this compound will undergo fragmentation, providing valuable structural information. The fragmentation pathways are typically dominated by the loss of the halogen substituents, which are the weakest bonds.
Common fragmentation steps for halogenated biphenyls include:
Loss of a Halogen Radical: The initial fragmentation is often the loss of a bromine radical ([M-Br]⁺) due to the weaker C-Br bond compared to the C-Cl bond. Loss of a chlorine radical ([M-Cl]⁺) is also expected.
Sequential Halogen Loss: The resulting ions can undergo further loss of halogen atoms, leading to fragments like [M-Br-Cl]⁺ and [M-2Br-2Cl]⁺.
Loss of Dihalogen: Elimination of neutral dihalogen molecules such as Cl₂, Br₂, and BrCl can also occur, leading to ions like [M-Br₂]⁺• and [M-BrCl]⁺•.
Biphenyl Cation: Complete loss of all halogens would ultimately lead to the biphenyl cation radical [C₁₂H₆]⁺•.
Predicted Major Fragments in the Mass Spectrum of this compound
| Ion | Predicted m/z (using ⁷⁹Br, ³⁵Cl) | Description |
|---|---|---|
| [C₁₂H₆Br₂Cl₂]⁺• | 390 | Molecular Ion (M⁺•) |
| [C₁₂H₆BrCl₂]⁺ | 311 | Loss of a Br radical |
| [C₁₂H₆Br₂Cl]⁺ | 355 | Loss of a Cl radical |
| [C₁₂H₆Cl₂]⁺• | 222 | Loss of a Br₂ molecule |
| [C₁₂H₆BrCl]⁺• | 266 | Loss of a BrCl molecule |
| [C₁₂H₆Br₂]⁺• | 310 | Loss of a Cl₂ molecule |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Dynamics
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands:
Aromatic C-H Stretching: Weak to medium bands are expected in the 3100-3000 cm⁻¹ region.
Aromatic C=C Stretching: A series of sharp peaks, characteristic of the benzene (B151609) ring, would appear in the 1600-1450 cm⁻¹ region.
C-H Bending: In-plane and out-of-plane C-H bending vibrations will be present in the 1300-690 cm⁻¹ fingerprint region. The specific pattern of the out-of-plane bands can help confirm the substitution pattern on the aromatic rings.
C-Cl and C-Br Stretching: These vibrations give rise to strong absorptions at lower wavenumbers. C-Cl stretches typically appear in the 850-550 cm⁻¹ range, while the heavier C-Br bond vibrates at an even lower frequency, generally in the 680-500 cm⁻¹ range. spectroscopyonline.com
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric and non-polar vibrations. For this molecule, prominent Raman signals would be expected for:
Symmetric Ring Breathing: The symmetric stretching and contracting of the aromatic rings give rise to strong Raman bands, often near 1000 cm⁻¹.
Inter-ring C-C Stretch: The stretching vibration of the C1-C1' bond connecting the two phenyl rings is often a strong feature in the Raman spectra of biphenyls. researchgate.net
C-X Symmetric Stretching: Symmetric C-Cl and C-Br stretching modes would also be Raman active. The analysis of these bands can be compared to related compounds like 3,3',4,4'-tetrachlorobiphenyl (B1197948) to aid in assignments. nih.gov
Together, these spectroscopic methods provide a comprehensive and detailed structural characterization of this compound, enabling its unambiguous identification and a deeper understanding of its chemical nature.
X-ray Crystallography for Solid-State Structure and Torsional Angle Analysis
Despite the importance of this technique, specific crystallographic data for this compound are not currently available in published literature or crystallographic databases. Should such data become available, it would be presented in a format similar to the table below. For illustrative purposes, the table includes parameters that would be determined.
Interactive Data Table: Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₁₂H₆Br₂Cl₂ |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Torsional Angle (°) | Data not available |
Chiroptical Spectroscopies (CD, ORD) for Atropisomeric Studies
Due to the substitution pattern of this compound, which lacks ortho-substituents, the barrier to rotation around the central carbon-carbon single bond is expected to be relatively low. Consequently, this compound is not expected to exhibit stable atropisomers at room temperature. Atropisomerism typically arises when bulky groups at the ortho positions restrict rotation, leading to separable, non-superimposable mirror-image conformers (enantiomers). pharmaguideline.comepa.gov
However, chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are the definitive methods for investigating and characterizing chiral molecules, including stable atropisomers.
Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. nist.govmdpi.com A CD spectrum shows positive or negative peaks (known as Cotton effects) in the regions of UV-Vis absorption of the chromophore. The sign and magnitude of these peaks are characteristic of the absolute configuration of the enantiomers.
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. slideshare.net An ORD spectrum provides information about the stereochemistry of a molecule and can be used to determine its absolute configuration.
For a biphenyl to be studied by these techniques, it would first need to be resolved into its separate enantiomers, which is only possible if the rotational barrier is high enough to prevent racemization. Given the substitution pattern of this compound, it is unlikely to be resolvable into stable atropisomers.
As with the crystallographic data, there are no published CD or ORD spectroscopic data for this compound in the scientific literature. If the compound were found to have stable atropisomers, the data would be summarized as follows.
Interactive Data Table: Chiroptical Data for Atropisomers of this compound
| Spectroscopic Technique | Parameter | Value |
| Circular Dichroism (CD) | Wavelength of Cotton Effect (nm) | Data not available |
| Molar Ellipticity (deg·cm²/dmol) | Data not available | |
| Optical Rotatory Dispersion (ORD) | Specific Rotation [α] (deg) | Data not available |
| Wavelength (nm) | Data not available |
Chemical Reactivity and Transformation Pathways of 3,4 Dibromo 3 ,4 Dichloro 1,1 Biphenyl
Nucleophilic Substitution Reactions on Halogenated Biphenyls
Aryl halides, including halogenated biphenyls, are generally resistant to classic Sₙ1 and Sₙ2 reaction mechanisms due to the high energy of a potential aryl cation and the steric impossibility of a backside attack on an sp²-hybridized carbon. libretexts.org However, under specific conditions, they can undergo nucleophilic aromatic substitution, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com
The predominant mechanism for nucleophilic substitution on electron-poor aromatic rings like that of 3,4-Dibromo-3',4'-dichloro-1,1'-biphenyl is the bimolecular addition-elimination (SₙAr) mechanism. masterorganicchemistry.com This two-step process is initiated by the attack of a nucleophile on a carbon atom bearing a leaving group (in this case, a halogen).
Addition Step: The nucleophile adds to the aromatic ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org This step temporarily disrupts the aromaticity of the ring.
Elimination Step: The aromaticity is restored as the leaving group (a halide ion) is expelled from the Meisenheimer complex.
The presence of strongly electron-withdrawing substituents, such as the bromine and chlorine atoms on the biphenyl (B1667301) rings, is crucial for this mechanism. These groups stabilize the negative charge of the Meisenheimer complex through resonance and inductive effects, thereby lowering the activation energy of the reaction. masterorganicchemistry.com Quantum chemical calculations on polychlorinated biphenyls (PCBs) have shown that such nucleophilic substitution reactions are most effective on highly chlorinated substrates. nih.gov
Regioselectivity in SₙAr reactions is determined by several factors, including the position of the activating groups and the nature of the leaving group.
Electronic Effects: Nucleophilic attack is fastest when the negative charge of the intermediate can be effectively delocalized by electron-withdrawing groups at the ortho and para positions relative to the site of attack. masterorganicchemistry.com In this compound, each halogen has other halogens at its ortho and meta positions, providing activation across both rings.
Leaving Group Ability: The strength of the carbon-halogen bond is a critical factor. Weaker bonds are more easily broken in the elimination step. The bond dissociation energies for carbon-halogen bonds decrease down the group (C-F > C-Cl > C-Br > C-I). libretexts.org This suggests that the C-Br bonds in this compound would be cleaved more readily than the C-Cl bonds, making bromide a better leaving group than chloride. Consequently, nucleophilic substitution is more likely to occur on the dibrominated ring.
Steric Effects: The bulky nature of the halogen atoms, particularly bromine, can create steric hindrance that may influence the approach of the nucleophile, potentially favoring attack at the less sterically crowded positions.
| Bond Type | Average Bond Energy (kJ/mol) | Implication for Reactivity |
| C-Cl | 346 | Stronger bond, less likely to be the leaving group. libretexts.org |
| C-Br | 290 | Weaker bond, more likely to be the leaving group. libretexts.org |
Electrophilic Aromatic Substitution Reactions
While biphenyl itself is generally more reactive towards electrophiles than benzene (B151609) and directs incoming substituents to the ortho and para positions, the presence of deactivating groups drastically alters this reactivity. pearson.comquora.comquora.com The four halogen atoms on this compound are strongly deactivating due to their inductive electron withdrawal, making the rings significantly electron-deficient.
Photochemical Transformation Mechanisms
Photodegradation is a significant transformation pathway for polyhalogenated biphenyls in the environment. This can occur through direct absorption of light or via sensitization.
Direct photolysis involves the absorption of ultraviolet (UV) radiation by the molecule, which excites it to a higher energy state. This excess energy can lead to the cleavage of a carbon-halogen bond. nih.gov The primary mechanism for the photolysis of halogenated biphenyls is reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom, leading to the formation of less-halogenated biphenyls. nih.gov
For this compound, the difference in bond energy between C-Br and C-Cl bonds is the most critical factor in determining the initial photolysis pathway. The C-Br bond is substantially weaker and thus more susceptible to photochemical cleavage. libretexts.org Therefore, direct photolysis is expected to proceed via initial loss of bromine atoms, producing bromodichlorobiphenyl and dichlorobiphenyl congeners before subsequent, slower, dechlorination occurs.
Sensitized photodegradation occurs when another molecule in the system, a "sensitizer," absorbs light energy and transfers it to the halogenated biphenyl, which then undergoes degradation. This process is environmentally relevant as it allows for degradation to occur at wavelengths of light that may not be strongly absorbed by the target compound itself. Natural substances like dissolved organic matter can act as photosensitizers, mediating indirect dechlorination through the formation of reactive species.
Reductive Dehalogenation Processes
Reductive dehalogenation is a critical transformation pathway for polyhalogenated biphenyls, involving the removal of a halogen atom and its replacement with a hydrogen atom. This process can occur through various mechanisms, significantly altering the compound's structure and toxicity.
Catalytic hydrogenation is an effective method for the dehalogenation of PHBs. This process typically involves a metal catalyst, a hydrogen source, and a base. Palladium-based catalysts, in particular, have shown high efficiency in the hydrodehalogenation of polychlorinated biphenyls. rsc.orgrsc.org For instance, palladium N-heterocyclic carbene complexes have been used for the complete dehalogenation of various PCB congeners, including tetra-chlorobiphenyls, at room temperature using isopropanol (B130326) as the hydrogen source and sodium hydroxide (B78521) as the base. rsc.org The reaction proceeds with excellent yields even at very low catalyst loadings. rsc.org
Another approach involves the use of palladium or palladium/iron nanoparticles. nih.govnih.gov In studies with 3,3',4,4'-tetrachlorobiphenyl (B1197948) (PCB 77), these nanoparticles have been shown to effectively remove chlorine atoms, leading to the formation of less chlorinated biphenyls and ultimately, biphenyl. nih.govnih.gov The use of bimetallic Fe/Pd nanoparticles can be particularly advantageous as the iron serves as the reducing agent while palladium acts as the catalyst. The general mechanism involves the oxidative addition of the aryl-halide bond to the palladium(0) surface, followed by hydrogenolysis.
Microbial reductive dehalogenation is a key process in anaerobic environments. oup.comnih.govpsu.edu Specific anaerobic microorganisms, such as those from the Dehalococcoides genus, can utilize halogenated biphenyls as electron acceptors in a process known as dehalorespiration. nih.govnih.gov Studies on various PCB congeners have shown that dehalogenation often occurs preferentially at the meta and para positions. epa.gov For a compound like this compound, it is expected that the bromine atoms would be removed more readily than the chlorine atoms due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. This has been observed in studies with mixed halogenated compounds. Complete dehalogenation to biphenyl has been observed for brominated biphenyls in anaerobic sediments. nih.gov
Table 1: Examples of Catalytic Systems for Hydrodehalogenation of Polychlorinated Biphenyls
| Catalyst System | Hydrogen Source | Base | Target Compound Example | Outcome | Reference |
| [Pd(μ-Cl)Cl(IPr)]₂ | Isopropanol | NaOH | Decachlorobiphenyl | Complete conversion to biphenyl | rsc.org |
| Fe/Pd nanoparticles | H₂ | - | 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) | Lower chlorinated intermediates and biphenyl | nih.govnih.gov |
| Pd/AC | H₂ | Et₃N | 2,4,4'-Trichlorobiphenyl (PCB 28) | Near 100% dechlorination | tandfonline.com |
This table is interactive and provides examples of catalytic systems used for the dehalogenation of related polychlorinated biphenyls.
Reductive elimination is a fundamental step in many organometallic catalytic cycles, including those involved in dehalogenation. wikipedia.org It is the reverse of oxidative addition and involves the formation of a new bond between two ligands on a metal center, with a concurrent reduction in the metal's oxidation state. wikipedia.org
In the context of dehalogenation, after the oxidative addition of the carbon-halogen bond to a metal center (e.g., Palladium(0)), the resulting organometallic complex can undergo further reactions. For a complete hydrogenation, a hydride ligand (from the hydrogen source) would replace the halide on the metal center. The subsequent reductive elimination of the aryl group and the hydride would form the dehalogenated biphenyl and regenerate the active catalyst.
The rate and thermodynamics of reductive elimination of aryl halides from metal centers, such as palladium(II), are influenced by several factors. nih.govacs.org Studies have shown that the electronic properties of the halide are a key determinant. nih.gov For instance, while the reductive elimination of aryl chlorides is often the most thermodynamically favorable, it can be the slowest kinetically. Conversely, the reductive elimination of aryl bromides can be faster. nih.gov The steric bulk of other ligands on the metal center also plays a crucial role; bulky phosphine (B1218219) ligands can induce reductive elimination. acs.org For this compound, this suggests that the C-Br bonds would likely undergo reductive elimination from a metal center at a different rate than the C-Cl bonds.
Oxidative Transformation Pathways
Oxidative transformations of polyhalogenated biphenyls are significant, particularly in biological systems and through advanced oxidation processes. These pathways can lead to hydroxylated products or even the cleavage of the aromatic rings.
In mammals, the primary route of metabolism for PCBs is through oxidation mediated by cytochrome P450 (CYP) enzymes, leading to the formation of hydroxylated metabolites (OH-PCBs). nih.govresearchgate.net This process increases the water solubility of the compounds, facilitating their excretion. nih.gov The hydroxylation can proceed either through direct insertion of a hydroxyl group or via an arene oxide (epoxide) intermediate. nih.gov The latter is particularly relevant for PCBs with adjacent non-halogenated carbon atoms.
For a compound analogous to this compound, such as 3,3',4,4'-tetrachlorobiphenyl (PCB 77), studies have identified specific hydroxylated metabolites. In experiments with rat CYP1A1, PCB 77 was metabolized to 4'-hydroxy-3,3',4,5'-tetrachlorobiphenyl and even a dechlorinated and hydroxylated product, 4'-hydroxy-3,3',4-trichlorobiphenyl. nih.govkobe-u.ac.jpkobe-u.ac.jp Human CYP1A1, however, only produced the former. nih.gov This highlights species-specific differences in metabolic pathways. Plants, like poplars, have also been shown to hydroxylate PCB 77, producing metabolites such as 6-hydroxy-3,3',4,4'-tetrachlorobiphenyl and 5-hydroxy-3,3',4,4'-tetrachlorobiphenyl. nih.govnih.gov
Given these findings, it is plausible that this compound would undergo similar hydroxylation reactions, likely at the ortho positions (positions 2, 5, 2', or 5') which are unsubstituted. The formation of an epoxide intermediate across the 5-6 or 5'-6' carbons is a probable mechanism leading to these hydroxylated products.
Table 2: Identified Hydroxylated Metabolites of 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) in Different Systems
| Biological System | Metabolite(s) | Reference |
| Rat CYP1A1 | 4'-hydroxy-3,3',4,5'-tetrachlorobiphenyl, 4'-hydroxy-3,3',4-trichlorobiphenyl | nih.govkobe-u.ac.jpkobe-u.ac.jp |
| Human CYP1A1 | 4'-hydroxy-3,3',4,5'-tetrachlorobiphenyl | nih.gov |
| Poplar Plants | 6-hydroxy-3,3',4,4'-tetrachlorobiphenyl, 5-hydroxy-3,3',4,4'-tetrachlorobiphenyl | nih.govnih.gov |
This table is interactive and shows the hydroxylated metabolites formed from the analogous compound PCB 77.
The complete degradation of the biphenyl structure involves the cleavage of one or both aromatic rings. This is a common pathway in the aerobic metabolism of PCBs by various bacteria and fungi. nih.govnih.gov The process is typically initiated by a dioxygenase enzyme, which introduces two hydroxyl groups onto one of the aromatic rings, forming a cis-dihydrodiol. nih.gov For PCBs, this initial attack usually occurs on a less halogenated ring at adjacent, unsubstituted carbon atoms (e.g., at the 2,3- or 5,6-positions).
This dihydrodiol is then dehydrogenated to a catechol, which is the substrate for ring cleavage by another dioxygenase. The cleavage can occur either between the two hydroxyl groups (ortho-cleavage) or adjacent to one of them (meta-cleavage), leading to the formation of chlorinated muconic acids or semialdehydes, respectively. These intermediates are then further metabolized.
Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, are also capable of degrading PCBs. usda.gov Studies with 4,4'-dichlorobiphenyl (B164843) have shown its degradation to 4-chlorobenzoic acid and 4-chlorobenzyl alcohol, indicating a ring cleavage mechanism. usda.gov For a compound like this compound, the presence of halogens on both rings would make it more resistant to this type of degradation compared to less halogenated congeners. However, initial reductive dehalogenation could make the resulting products more susceptible to subsequent oxidative ring cleavage.
Environmental Occurrence, Distribution, and Transport Dynamics of 3,4 Dibromo 3 ,4 Dichloro 1,1 Biphenyl
Source Identification and Emission Inventories (Anthropogenic vs. Natural)
The presence of 3,4-Dibromo-3',4'-dichloro-1,1'-biphenyl in the environment is exclusively attributed to human activities. Like other PBBs and PCBs, there are no known natural sources of this compound. nih.gov Its origins are linked to industrial processes, either as an unintentional byproduct or as a component of commercial mixtures.
Historically, PBBs were utilized as flame retardants in a variety of products, including plastics for electronic housings, textiles, and foams. cdc.gov The production of PBBs in the United States ceased in the late 1970s due to concerns about their persistence and potential health effects. nih.gov Releases into the environment could have occurred during the manufacturing process, from the disposal of products containing these chemicals, or through the incineration of materials containing brominated flame retardants. cdc.govnih.gov
Similarly, PCBs were used as coolants and insulating fluids in electrical equipment such as transformers and capacitors. The manufacture of PCBs was also banned in many countries in the 1970s. Mixed halogenated biphenyls like this compound could be formed as impurities during the production of both PBBs and PCBs or during the combustion of materials containing these compounds.
Table 1: Potential Anthropogenic Sources of this compound
| Source Category | Specific Examples |
| Industrial Production | Byproduct in the manufacturing of PBBs and PCBs. |
| Product Use & Disposal | Leaching from old electronic equipment, plastics, and other materials containing PBB-based flame retardants. |
| Combustion Processes | Incomplete combustion of waste containing brominated and chlorinated compounds. |
| Legacy Contamination | Release from old industrial sites and landfills where PBB and PCB-containing materials were disposed of. |
Atmospheric Transport and Deposition Mechanisms
The atmospheric transport of this compound is a critical pathway for its distribution from source regions to remote areas. This process is governed by its physical and chemical properties, which dictate its behavior in the atmosphere.
Gas-Particle Partitioning
Once released into the atmosphere, this compound will exist in both the gas phase and adsorbed to atmospheric particles. The distribution between these two phases, known as gas-particle partitioning, is a key factor in its atmospheric lifetime and transport distance. This partitioning is influenced by factors such as the compound's vapor pressure, the ambient temperature, and the concentration and characteristics of atmospheric particulate matter.
Compounds with lower vapor pressures tend to adsorb more readily to particles. Given its relatively large molecular weight and halogen substitution, this compound is expected to have a low vapor pressure, favoring its association with particulate matter. This partitioning can be described by the partitioning coefficient, Kp.
Table 2: Estimated Physicochemical Properties Influencing Gas-Particle Partitioning
| Property | Estimated Value Range for Similar Compounds | Significance for Atmospheric Transport |
| Molecular Weight | ~300 - 500 g/mol | Higher molecular weight generally leads to lower vapor pressure. |
| Vapor Pressure | Low | Favors partitioning to the particle phase. |
| Octanol-Air Partitioning Coefficient (Koa) | High | Indicates a tendency to partition from the air to organic matter, including aerosols. |
Note: Specific experimental data for this compound are limited. The values presented are estimates based on the properties of other PBB and PCB congeners.
The association with atmospheric particles can protect the compound from degradation by hydroxyl radicals in the gas phase, thereby extending its atmospheric lifetime and allowing for long-range transport.
Long-Range Atmospheric Transport Models
The potential for this compound to be transported over long distances is assessed using various atmospheric transport models. These models integrate meteorological data with the chemical's physical properties to simulate its movement and deposition.
Long-range transport models have demonstrated that persistent organic pollutants (POPs) like PBBs and PCBs can be transported across continents and oceans, leading to their presence in remote ecosystems such as the Arctic. The movement of these compounds is often described as a "grasshopper effect," where they undergo cycles of volatilization and deposition as they move from warmer to colder regions.
Aquatic Distribution and Sediment-Water Partitioning
In aquatic environments, the behavior of this compound is primarily governed by its hydrophobic nature. Its low water solubility and high affinity for organic matter drive its partitioning from the water column to sediments and biota.
Sorption to Particulate Matter
Due to its hydrophobicity, this compound will readily adsorb to suspended particulate matter and organic carbon in the water column. This process, known as sorption, significantly influences its transport and fate in aquatic systems. The extent of sorption is often quantified by the organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates a strong tendency for the compound to associate with particulate matter.
Table 3: Estimated Partitioning Behavior in Aquatic Systems
| Parameter | Estimated Value Range for Similar Compounds | Implication for Aquatic Distribution |
| Water Solubility | Very Low | Limits its concentration in the dissolved phase. |
| Octanol-Water Partition Coefficient (Kow) | High (log Kow > 5) | Indicates strong hydrophobicity and a high potential for bioaccumulation and sorption to organic matter. |
| Organic Carbon-Water Partition Coefficient (Koc) | High | Suggests strong binding to sediment and suspended solids. |
Note: The values are illustrative and based on data for other PBB and PCB congeners due to the lack of specific experimental data for this compound.
Sediment Burial and Resuspension
Following sorption to particulate matter, this compound can be removed from the water column through sedimentation. Over time, this leads to the accumulation of the compound in the bottom sediments of lakes, rivers, and oceans. These sediments can act as a long-term sink for this persistent pollutant.
However, the burial of this compound in sediments is not necessarily a permanent removal mechanism. Physical disturbances such as bioturbation (mixing by organisms), currents, and storm events can lead to the resuspension of contaminated sediments. This resuspension can re-introduce the compound into the water column, making it available again to aquatic organisms and potentially leading to further transport. The dynamic interplay between sediment burial and resuspension can result in sediments acting as both a sink and a secondary source of contamination over extended periods.
Soil Contamination and Leaching Potential
The potential for soil contamination by this compound and its subsequent movement through the soil profile is a critical aspect of its environmental fate. The mobility and leaching of such non-ionic, hydrophobic compounds are largely governed by their sorption characteristics to soil organic carbon and their persistence in the soil environment.
The leaching potential of organic compounds in soil can be estimated using models like the Attenuation Factor (AF), which considers factors such as the pesticide's half-life (t½) and its organic carbon-water partition coefficient (Koc). researchgate.net Compounds with longer half-lives and lower Koc values are generally more prone to leaching. researchgate.net For instance, pesticides like Tebuthiuron and Hexazinone, which have half-lives exceeding 90 days and Koc values below 80 mL/g, exhibit high leaching potential. researchgate.net
Given the high hydrophobicity expected of a dibromo-dichloro-biphenyl congener, it is likely to have a high Koc value, leading to strong adsorption to soil organic matter. This strong binding would, in turn, reduce its mobility and leaching potential into groundwater. However, its persistence, a characteristic of halogenated biphenyls, means that it could remain in the upper soil layers for extended periods, posing a long-term contamination risk. The rate of downward movement would also be influenced by soil type, with soils having lower field capacity, such as sandy soils, potentially allowing for greater leaching. researchgate.net
Table 1: Factors Influencing Soil Leaching Potential
| Parameter | Influence on Leaching Potential | Rationale |
| Half-life (t½) | Longer half-life increases leaching potential. | The compound persists longer in the soil, allowing more time for it to be transported downwards with infiltrating water. |
| Sorption Coefficient (Koc) | Lower Koc increases leaching potential. | A lower Koc indicates weaker binding to soil organic matter, making the compound more available in the soil solution for transport. |
| Soil Type | Soils with low field capacity (e.g., sandy soils) increase leaching potential. researchgate.net | Low field capacity results in faster water travel times, increasing the potential for the compound to be carried to lower soil depths. researchgate.net |
| Net Recharge Rate | Higher recharge rates increase leaching potential. | More water moving through the soil profile can carry more of the dissolved compound downwards. |
This table is a generalized representation based on established principles of soil science and pesticide leaching. researchgate.net
Bioaccumulation and Biomagnification in Ecological Food Webs (Mechanistic Pathways)
Bioaccumulation is the process where organisms accumulate chemicals from both their environment (water, soil, air) and their food. up.pt For lipophilic compounds like this compound, this can lead to concentrations in the organism that are significantly higher than in the surrounding environment. up.pt Biomagnification is the subsequent increase in the concentration of these chemicals at successively higher levels in a food web.
The bioaccumulation of hydrophobic organic chemicals is a complex process driven by partitioning behavior and the organism's physiology. sfu.ca The main driving forces include the chemical's partitioning between water and the organism, dietary uptake and digestion, metabolic transformation, and growth dilution. sfu.ca
The uptake of this compound by aquatic organisms is expected to occur primarily through two routes: direct uptake from the water across respiratory surfaces (gills) and dietary intake. The efficiency of uptake from water is related to the compound's hydrophobicity.
Once absorbed, the distribution and elimination (depuration) of the compound are critical. For less-chlorinated PCBs, metabolism plays a significant role. nih.gov For example, studies on 3,3',4,4'-tetrachlorobiphenyl (B1197948) (CB 77) in channel catfish have shown that it can be metabolized, although the extent may be influenced by factors like prior exposure and enzyme induction. nih.gov The metabolites can then be excreted, though some may be retained in tissues. nih.govnih.gov
The depuration rate is often slower for more lipophilic and persistent compounds, leading to a higher net bioaccumulation. The sequestration of such compounds in lipid-rich tissues can delay the onset of any potential toxicity, but they can be mobilized during periods of lipid utilization, such as reproduction or starvation. up.pt
Trophic transfer is the movement of a contaminant from one trophic level to the next through consumption. The efficiency of this transfer is a key determinant of biomagnification. For highly hydrophobic and persistent compounds, trophic transfer is a significant pathway for accumulation in top predators.
The gastrointestinal magnification of organic chemicals is a key mechanistic component of trophic transfer. sfu.ca As food is digested, the contaminant can become more concentrated in the remaining gut contents and subsequently be absorbed with high efficiency. Models of bioaccumulation incorporate these mechanistic details to predict chemical concentrations in various organisms within a food web. sfu.ca
Biotransformation and Microbial Degradation of 3,4 Dibromo 3 ,4 Dichloro 1,1 Biphenyl in Environmental Systems
Aerobic Biodegradation Pathways
Aerobic biodegradation of halogenated biphenyls is primarily a co-metabolic process, driven by microorganisms that utilize other carbon sources for growth. The initial enzymatic attack is typically oxidative, targeting the biphenyl (B1667301) ring structure.
Co-metabolism and Broad Specificity Enzymes (e.g., dioxygenases)
The aerobic breakdown of 3,4-Dibromo-3',4'-dichloro-1,1'-biphenyl is often initiated by bacteria that can grow on biphenyl or other structurally similar aromatic compounds. nih.gov This process is known as co-metabolism, where the degradation of the halogenated biphenyl does not support microbial growth, but occurs due to the action of broad-specificity enzymes induced by the primary growth substrate. nih.gov
The key enzymes in this process are biphenyl dioxygenases (BPDOs), which are multi-component enzyme systems. nih.gov These enzymes exhibit relaxed substrate specificity, allowing them to recognize and oxidize a range of halogenated biphenyl congeners. The initial step involves the insertion of two hydroxyl groups onto one of the aromatic rings of the biphenyl molecule. ub.edu For a compound like this compound, the dioxygenase would likely attack an available pair of adjacent, unsubstituted carbon atoms, if available, or a less halogenated ring. The presence of halogens at the 3, 4, 3', and 4' positions means the enzyme must attack a halogen-substituted ring, a process influenced by the number and position of the substituents.
| Enzyme Class | Function in Aerobic Biodegradation | Example Substrates |
| Biphenyl Dioxygenase (BPDO) | Catalyzes the initial dihydroxylation of the aromatic ring. | Biphenyl, Polychlorinated Biphenyls (PCBs), Polybrominated Biphenyls (PBBs) |
| Dihydrodiol Dehydrogenase | Rearomatizes the dihydrodiol intermediate to form a dihydroxylated biphenyl. | cis-2,3-dihydro-2,3-dihydroxybiphenyl |
| Extradiol Dioxygenase | Cleaves the aromatic ring of the catechol intermediate. | 2,3-dihydroxybiphenyl |
Ring Hydroxylation and Cleavage Mechanisms
Following the initial dioxygenase attack, the aerobic pathway proceeds through a series of enzymatic reactions leading to the cleavage of the aromatic ring.
Ring Hydroxylation : The biphenyl dioxygenase attacks one of the aromatic rings of this compound, incorporating two oxygen atoms to form an unstable cis-dihydrodiol intermediate. This hydroxylation can occur on either the dibrominated or the dichlorinated ring.
Dehydrogenation : A dihydrodiol dehydrogenase then oxidizes the cis-dihydrodiol, leading to its rearomatization and the formation of a dihydroxylated biphenyl, such as a brominated or chlorinated dihydroxybiphenyl.
Ring Cleavage : The resulting catechol-like compound is a substrate for another dioxygenase, typically an extradiol dioxygenase, which cleaves the aromatic ring between the two hydroxyl groups (meta-cleavage). nih.gov This cleavage results in the formation of a halogenated 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA) derivative.
Downstream Metabolism : The ring cleavage product enters a downstream metabolic pathway where it is further broken down by hydrolases and other enzymes into smaller organic acids and eventually mineralized to carbon dioxide, water, and halide ions. ub.edu
The efficiency of this entire process is highly dependent on the specific congener, with the pattern of halogenation significantly influencing the susceptibility of the molecule to enzymatic attack and subsequent degradation. nih.gov
Anaerobic Reductive Dehalogenation Pathways
Under anaerobic conditions, such as those found in submerged sediments and certain soils, a different microbial process known as reductive dehalogenation is the primary mechanism for the biotransformation of highly halogenated biphenyls. epa.gov
Dehalorespiration and Specific Dehalogenase Enzymes
Anaerobic reductive dehalogenation involves the removal of halogen atoms (bromine or chlorine) from the biphenyl structure, with the halogenated compound serving as a terminal electron acceptor in a microbial respiratory process called dehalorespiration. nih.govnih.gov This process is mediated by specific anaerobic bacteria that gain energy for growth by removing halogens. nih.govresearchgate.net
The key enzymes involved are reductive dehalogenases. These enzymes catalyze the cleavage of the carbon-halogen bond, replacing the halogen with a hydrogen atom. This process sequentially reduces the number of halogen substituents on the biphenyl rings, resulting in less halogenated and consequently less toxic congeners. epa.gov These lower-halogenated products are also more susceptible to subsequent aerobic degradation. epa.gov
Regioselectivity of Halogen Removal
Reductive dehalogenation is not a random process; it exhibits significant regioselectivity, meaning that halogens at certain positions are preferentially removed. For mixed halogenated compounds like this compound, this selectivity is influenced by both the type of halogen and its position on the ring.
Halogen Type : Carbon-bromine bonds are generally weaker and have a higher reduction potential than carbon-chlorine bonds. Consequently, bromine atoms are typically removed more readily and at a faster rate than chlorine atoms during reductive dehalogenation.
Halogen Position : For polychlorinated biphenyls (PCBs), dehalogenation occurs primarily from the meta and para positions, while ortho chlorines are more resistant to removal. epa.gov This pattern is also expected to apply to this compound.
Therefore, the expected sequence of dehalogenation for this compound would involve the preferential removal of bromine atoms from the 3, 4, 3', or 4' positions, followed by the slower removal of chlorine atoms from the remaining halogenated positions.
| Halogen Position | Likelihood of Removal | Rationale |
| Bromine (meta, para) | High | Weaker C-Br bond energy; preferred position for enzymatic attack. |
| Chlorine (meta, para) | Moderate | Stronger C-Cl bond; removal typically occurs after debromination. |
| Ortho-Halogens | Low | Steric hindrance often makes ortho positions less accessible to dehalogenase enzymes. |
Fungal Biotransformation Mechanisms
Fungi, particularly white-rot fungi, possess powerful and non-specific enzymatic systems that can transform a wide array of persistent organic pollutants, including halogenated biphenyls. mdpi.com
Fungal degradation is primarily an oxidative process mediated by extracellular ligninolytic enzymes, such as lignin peroxidases (LiP), manganese peroxidases (MnP), and laccases. mdpi.com These enzymes are part of the fungus's natural system for degrading lignin, a complex polymer in wood. Due to their low substrate specificity, these enzymes can also attack the structure of this compound. mdpi.com
The transformation process can involve:
Hydroxylation : Fungal enzymes can introduce hydroxyl groups onto the aromatic rings, a reaction often mediated by cytochrome P450 monooxygenases as well. This initial step increases the water solubility of the compound and can be a prelude to ring cleavage.
Ring Cleavage : Similar to aerobic bacteria, fungi can cleave the aromatic rings of halogenated biphenyls, leading to their breakdown.
Dehalogenation : Fungi can also directly remove halogen atoms from the biphenyl structure.
Fungal biotransformation is often a co-metabolic process and can lead to the formation of various hydroxylated and dehalogenated intermediates. mdpi.comnih.gov The ability of fungi to degrade these compounds makes them potential candidates for use in bioremediation strategies for contaminated soils and sediments.
Enzyme Systems Involved in Xenobiotic Metabolism of Halogenated Biphenyls (e.g., Cytochrome P450 enzymes)
The biotransformation of halogenated biphenyls, such as this compound, in vertebrates and other eukaryotic organisms is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov These monooxygenases play a crucial role in the metabolism of a wide array of xenobiotic compounds. The initial and rate-limiting step in the metabolism of polychlorinated biphenyls (PCBs) is the insertion of a single oxygen atom into the biphenyl structure, often forming an epoxide intermediate. This is followed by rearrangement to form hydroxylated metabolites (OH-PCBs). nih.gov
The specific CYP isoforms involved and the resulting metabolite profiles are highly dependent on the structure of the biphenyl congener, including the number and position of halogen substituents. For instance, different CYP isoforms exhibit distinct regioselectivity for hydroxylation. Polyhalogenated biphenyls can be categorized into two main classes of CYP inducers: phenobarbital (PB)-type and 3-methylcholanthrene (MC)-type inducers. nih.govasm.org The structure of a given halogenated biphenyl determines which class of CYP enzymes it is more likely to induce and subsequently be metabolized by. nih.gov For example, 3,4,3',4'-substituted biphenyls are known to be potent MC-type inducers. nih.gov
The metabolism of PCBs by CYP enzymes can lead to a variety of hydroxylated products. For less chlorinated biphenyls, multiple CYP isoforms, including those from the CYP1, CYP2, and CYP3 families, have shown metabolic activity. nih.gov The position of hydroxylation is a key determinant of the subsequent toxicological properties of the metabolites. While hydroxylation is a critical step for detoxification and excretion, it can also lead to the formation of more toxic, reactive metabolites.
In the context of this compound, it is anticipated that CYP-mediated oxidation would be a primary route of biotransformation in eukaryotic systems. The presence of halogens at the meta and para positions suggests that hydroxylation could occur at available ortho or para positions, depending on the specific CYP enzymes involved. The resulting hydroxylated metabolites could then undergo further conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion from the body.
Table 1: Key Cytochrome P450 Isoforms Involved in the Metabolism of Halogenated Biphenyls and Their General Roles
| CYP Isoform Family | Inducer Type Association | General Role in Halogenated Biphenyl Metabolism |
| CYP1A | 3-Methylcholanthrene (MC)-type | Metabolism of planar, co-planar, and mono-ortho substituted PCBs. nih.gov |
| CYP2B | Phenobarbital (PB)-type | Metabolism of non-planar, di-ortho substituted PCBs. |
| CYP2C | Mixed-type | Broad substrate specificity, contributing to the metabolism of various PCB congeners. |
| CYP3A | Mixed-type | Involved in the metabolism of a wide range of xenobiotics, including some PCBs. nih.gov |
Genetic and Molecular Basis of Microbial Degradation Pathways
The microbial degradation of halogenated biphenyls is a key process in their environmental fate. The genetic and molecular basis for these degradation pathways has been extensively studied, particularly for PCBs. These pathways can be broadly divided into two categories: aerobic and anaerobic degradation.
Aerobic Degradation:
In aerobic environments, the primary mechanism for the breakdown of less halogenated biphenyls is through a co-metabolic process mediated by bacteria that can utilize biphenyl as a carbon source. nih.gov The key genetic determinants for this pathway are found in the bph gene cluster. nih.gov This cluster encodes a series of enzymes that carry out the oxidative degradation of the biphenyl structure.
The initial and crucial step is catalyzed by biphenyl dioxygenase (BphA), a multi-component enzyme that introduces two hydroxyl groups onto one of the aromatic rings. nih.gov This is followed by the action of a dihydrodiol dehydrogenase (BphB), which forms a dihydroxybiphenyl. The dihydroxybiphenyl then undergoes ring cleavage by a 2,3-dihydroxybiphenyl-1,2-dioxygenase (BphC). researchgate.net The resulting meta-cleavage product is further processed by a hydrolase (BphD) and other enzymes of the lower metabolic pathway, ultimately leading to intermediates of the Krebs cycle. researchgate.net
The substrate specificity of the biphenyl dioxygenase is a major factor determining which congeners can be degraded. Generally, biphenyls with fewer halogen substituents are more readily degraded. The position of the halogens also plays a critical role, with ortho-substituted congeners often being more recalcitrant. wikipedia.org For a mixed halogenated compound like this compound, it is plausible that aerobic degradation would proceed through the bph pathway, although the efficiency would likely be influenced by the presence of four halogen atoms.
Anaerobic Degradation:
In anaerobic environments such as sediments, a different microbial process known as reductive dehalogenation occurs. oup.com This process involves the removal of halogen atoms from the biphenyl rings, with the halogenated biphenyl serving as an electron acceptor. wikipedia.org Reductive dehalogenation is particularly important for highly halogenated biphenyls that are resistant to aerobic attack. oup.com
Microorganisms capable of reductive dehalogenation have been identified, and the process is known to be highly specific with respect to the position of halogen removal. For PCBs, meta and para chlorines are generally more susceptible to removal than ortho chlorines. researchgate.net The progressive removal of halogens leads to the formation of less halogenated congeners, which can then be susceptible to aerobic degradation if they migrate to an aerobic environment. wikipedia.orgoup.com
For this compound, anaerobic conditions would likely favor reductive dehalogenation. It is conceivable that both bromine and chlorine atoms could be removed, with the relative rates depending on the specific microbial communities present and the redox conditions of the environment.
Table 2: Key Genes and Enzymes in the Aerobic Microbial Degradation of Halogenated Biphenyls
| Gene | Enzyme | Function |
| bphA | Biphenyl Dioxygenase | Catalyzes the initial dihydroxylation of the biphenyl ring. nih.gov |
| bphB | Dihydrodiol Dehydrogenase | Converts the dihydrodiol to a dihydroxybiphenyl. |
| bphC | 2,3-Dihydroxybiphenyl-1,2-dioxygenase | Cleaves the aromatic ring of the dihydroxybiphenyl. researchgate.net |
| bphD | Hydrolase | Further breaks down the ring-cleavage product. researchgate.net |
Ecological Impact and Mechanistic Ecotoxicology of 3,4 Dibromo 3 ,4 Dichloro 1,1 Biphenyl
Bioavailability and Uptake Mechanisms in Aquatic and Terrestrial Organisms
The bioavailability and uptake of polyhalogenated biphenyls are significantly influenced by their lipophilicity, which is in turn determined by the degree and pattern of halogenation. Highly chlorinated PCBs, for instance, exhibit greater potential for bioaccumulation and biomagnification within food chains. nih.gov These compounds are found in the organic components of soil and sediments, from which they can be absorbed by plants and ingested by aquatic organisms. nih.gov Due to their resistance to degradation, their concentrations increase at higher trophic levels. nih.gov
In aquatic environments, the uptake of PHBs by organisms can occur directly from the water (bioconcentration) or through the ingestion of contaminated food (biomagnification). nih.gov For fish, both pathways are significant. The transfer of less chlorinated or brominated compounds into aquatic organisms is often more efficient due to easier penetration of cell membranes. nih.gov Studies on fish in the Houston Ship Channel have highlighted the importance of the octanol-water partition coefficient (Kow) in predicting the bioaccumulation potential of different PCB congeners. uh.edu Those with a higher Kow are more hydrophobic and tend to accumulate in fatty tissues. uh.edu Filter-feeding bivalves, such as mussels and oysters, are known to accumulate PCBs from their surrounding environment and are often used as indicator species for pollution. frontiersin.org
In terrestrial ecosystems, the primary route of exposure for many organisms is through the diet. For example, American kestrels can be exposed to polybrominated diphenyl ethers (PBDEs) and PCBs through their prey. wikipedia.org The persistence of these compounds in the environment leads to their accumulation in the adipose tissues of wildlife. nih.gov
Table 1: Bioaccumulation Factors (BAF) for select PCB congeners in fish
| PCB Congener | Log BAF (L/kg) | Species | Location |
| PCB 52 | 5.2 | Common carp | Lake Chapala, Mexico |
| PCB 101 | 5.8 | Common carp | Lake Chapala, Mexico |
| PCB 138 | 6.2 | Common carp | Lake Chapala, Mexico |
| PCB 153 | 6.3 | Common carp | Lake Chapala, Mexico |
| PCB 180 | 6.5 | Common carp | Lake Chapala, Mexico |
Source: Adapted from studies on PCB bioaccumulation in aquatic ecosystems. It is important to note that these values are for specific PCB congeners and not 3,4-Dibromo-3',4'-dichloro-1,1'-biphenyl.
Cellular and Molecular Responses in Model Organisms
The toxic effects of many planar polyhalogenated biphenyls are mediated through their binding to and activation of the aryl hydrocarbon receptor (AhR). nih.gov The AhR is a ligand-activated transcription factor that, upon binding with a suitable ligand, translocates to the nucleus, forms a heterodimer with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs). This binding initiates the transcription of a battery of genes, including those involved in xenobiotic metabolism. proquest.com
The structure of a PHB congener significantly influences its ability to bind to the AhR. Planar (or co-planar) PCBs, which lack chlorine atoms at the ortho positions, can adopt a flat conformation and are potent AhR agonists. In contrast, non-planar, ortho-substituted PCBs are generally weaker AhR agonists. Given the substitution pattern of this compound, with halogens at the meta and para positions, it is predicted to be a planar molecule and therefore a likely AhR agonist. Studies on various PCB congeners have shown that 'dioxin-like' PCBs, which are AhR agonists, can induce cell proliferation in rat liver epithelial cells, a response linked to AhR activation. nih.gov
A primary and well-characterized downstream effect of AhR activation is the induction of cytochrome P450 (CYP) enzymes, particularly those in the CYP1A subfamily. cdnsciencepub.com The induction of CYP1A1 is a sensitive biomarker for exposure to AhR agonists like dioxin-like PCBs. nih.gov
Research on various PCB congeners has consistently demonstrated their ability to induce CYP1A1 expression and its associated enzymatic activity, such as ethoxyresorufin-O-deethylase (EROD) activity. cdnsciencepub.comnih.gov For example, the treatment of rainbow trout liver cells with PCBs 77, 81, 118, and 126 led to the induction of EROD activity. cdnsciencepub.com Similarly, dogs exposed to a commercial PCB mixture (Aroclor 1248) showed elevated levels of hepatic CYP1A1 and increased EROD activity. nih.govresearchgate.net Studies in chick embryo hepatocytes revealed that different PCB congeners could be categorized into groups based on their pattern of CYP induction, with some being potent inducers of EROD activity. nih.gov The induction of CYP1A1 is a critical step in the metabolism of many xenobiotics, but it can also lead to the production of reactive metabolites that contribute to toxicity. psu.edu
Table 2: Relative Potency of select PCB congeners to induce EROD activity in rat hepatoma cells (H4IIE)
| PCB Congener | Relative Potency (compared to TCDD) |
| PCB 77 (3,3',4,4'-Tetrachlorobiphenyl) | 0.0002 |
| PCB 126 (3,3',4,4',5-Pentachlorobiphenyl) | 0.1 |
| PCB 169 (3,3',4,4',5,5'-Hexachlorobiphenyl) | 0.005 |
Source: Adapted from research on the toxic equivalency factors of PCBs. These values are for specific PCB congeners and not this compound.
Exposure to polyhalogenated biphenyls has been linked to the induction of oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems to neutralize them. nih.govnih.gov This can lead to damage to cellular components such as lipids, proteins, and DNA. nih.gov
Immunomodulation Mechanisms in Wildlife
Polyhalogenated biphenyls are known to have immunomodulatory effects in a variety of wildlife species. nih.govnih.govresearchgate.netresearchgate.net Early studies on individuals exposed to PBBs in Michigan revealed alterations in the immune system, including changes in lymphocyte populations. nih.gov
In vitro studies on ringed seal lymphocytes have demonstrated that certain non-coplanar PCB congeners (CB 138, 153, and 180) can significantly reduce lymphocyte proliferation. nih.gov This suggests that not only AhR-activating congeners but also other PCBs can impact immune function. The immunotoxic effects of organochlorine mixtures can be complex, with interactions between different compounds leading to effects that are not simply additive. researchgate.net In some cases, the immune system of marine mammals and humans appears to be a target of these compounds. researchgate.net
Endocrine Disruption Mechanisms in Vertebrates and Invertebrates
Polyhalogenated biphenyls are well-established endocrine-disrupting chemicals (EDCs) that can interfere with the normal functioning of hormonal systems in both vertebrates and invertebrates. nih.govresearchgate.netresearchgate.net
In vertebrates, PCBs can interfere with the thyroid hormone system. nih.gov This is a significant concern, particularly during development, as thyroid hormones are crucial for proper neurodevelopment. nih.gov PCBs can also affect reproductive hormones. For instance, exposure to PCBs has been shown to impact carotenoid-dependent signaling in American kestrels, which plays a role in breeding coloration and behavior. wikipedia.org In fish, exposure to PCBs has been linked to reproductive impairments. nih.gov The mechanisms of endocrine disruption are varied and can include direct interaction with hormone receptors, alteration of hormone synthesis and metabolism, and disruption of hormone transport. researchgate.net
In invertebrates, the effects of EDCs are also a significant concern, although the endocrine systems of many invertebrate groups are less well understood than those of vertebrates. nih.gov However, evidence exists for endocrine disruption in various invertebrate species. For example, in silico studies on zebrafish, a model organism, suggest that PCBs can interact with vitellogenin, a key protein in egg yolk formation, potentially impairing reproduction. nih.gov Given the conserved nature of many endocrine signaling pathways across the animal kingdom, it is likely that a broad range of invertebrates are susceptible to the endocrine-disrupting effects of polyhalogenated biphenyls. nih.gov
Genotoxicity and Mutagenicity Studies in Eukaryotic and Prokaryotic Systems (Mechanistic)
No studies were found that investigated the genotoxic or mutagenic potential of this compound in either eukaryotic or prokaryotic test systems. There is no available data on its ability to induce DNA damage, gene mutations, or chromosomal aberrations.
Population and Community Level Ecological Effects (Mechanistic Inference)
There is no research available to infer the mechanistic effects of this compound on ecological populations or communities. Studies on how this compound might affect species interactions, population dynamics, or community structure have not been published.
Theoretical and Computational Chemistry Approaches to 3,4 Dibromo 3 ,4 Dichloro 1,1 Biphenyl
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are dictated by its electronic structure.
Density Functional Theory (DFT) has become a popular and powerful computational method for assessing the structural and spectral properties of organic compounds. semanticscholar.orgmdpi.com Methods like B3LYP (Becke's three-parameter exchange function combined with the Lee–Yang–Parr correlation functional) paired with a suitable basis set (e.g., 6-311G**) are commonly used to perform these calculations. mdpi.comresearchgate.net
Once the geometry is optimized, vibrational frequency calculations can be performed. These calculations predict the molecule's infrared (IR) and Raman spectra, which correspond to the vibrational motions of the atoms. Each calculated frequency can be assigned to a specific motion, such as C-H stretching, C-Br stretching, or phenyl ring deformations. A key use of this analysis is to confirm that the optimized structure is a true energy minimum, which is verified if no imaginary frequencies are found.
Table 1: Illustrative Predicted Geometrical Parameters for 3,4-Dibromo-3',4'-dichloro-1,1'-biphenyl from DFT Calculations
| Parameter | Description | Predicted Value Range |
| Bond Lengths | ||
| C-C (biphenyl) | Length of the central bond connecting the two phenyl rings. | ~1.49 Å |
| C-C (aromatic) | Average length of the carbon-carbon bonds within the phenyl rings. | ~1.39 - 1.41 Å |
| C-Cl | Length of the carbon-chlorine bonds. | ~1.74 Å |
| C-Br | Length of the carbon-bromine bonds. | ~1.90 Å |
| Dihedral Angle | ||
| C-C-C-C | The twist angle between the two phenyl rings. | 35° - 45° |
Note: The values in this table are illustrative examples based on typical DFT calculations for similar halogenated biphenyls and are not from a specific study on this compound.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data. Methods like Hartree-Fock (HF) and more advanced post-HF techniques are used to solve the electronic Schrödinger equation. conicet.gov.ar
These methods are particularly useful for calculating electronic properties, such as electronic excitation energies. This involves determining the energy difference between the molecule's ground electronic state and its various excited states. This information is crucial for understanding a molecule's photochemistry—how it behaves when it absorbs light. For an environmental contaminant, this can predict its susceptibility to degradation by sunlight (photolysis) in the atmosphere or water. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are essential for conformational analysis. conicet.gov.ar
The primary flexibility in this molecule is the rotation around the single bond connecting the two phenyl rings. conicet.gov.ar MD simulations can map the potential energy surface associated with this rotation, identifying the most stable conformations (energy minima) and the energy barriers between them. This conformational freedom is a key factor in how the molecule interacts with its environment, such as binding to sediment particles or interacting with biological macromolecules like receptors.
Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) Modeling
QSAR and QSPR are computational modeling techniques that aim to build a statistical relationship between a molecule's structure and its biological activity (QSAR) or physicochemical properties (QSPR). nih.govacs.org For large classes of chemicals like halogenated biphenyls, these models are invaluable for predicting the behavior of unstudied congeners. researchgate.net
The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure. For halogenated biphenyls, a wide array of descriptors are used. nih.gov
Constitutional Descriptors: These are the most basic descriptors, derived directly from the molecular formula and connectivity, such as molecular weight, atom counts, and bond counts. ucsb.edu
Topological Descriptors: These describe the atomic connectivity and shape of the molecule in two dimensions.
Geometric Descriptors: These 3D descriptors quantify the molecule's size and shape, such as molecular volume and surface area. researchgate.net
Electronic Descriptors: Derived from quantum chemical calculations, these describe the electronic properties of the molecule. ucsb.edu Key examples include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are related to the molecule's ability to donate or accept electrons, indicating its reactivity. ucsb.edu
Polarizability: Characterizes how easily the molecule's electron cloud can be distorted by an external electric field. ucsb.edu
Quantum Chemical Parameters: Properties like hardness (η), softness (S), and electronegativity (χ) can be derived to describe chemical behavior. mdpi.com
Table 2: Common Molecular Descriptors Used in QSAR/QSPR for Halogenated Biphenyls
| Descriptor Class | Example Descriptor | Significance |
| Constitutional | Molecular Weight (MW) | Relates to the overall size and mass of the molecule. |
| Geometric | Molecular Volume (V) | Represents the 3D space occupied by the molecule, influencing transport and binding. researchgate.net |
| Electronic | HOMO Energy (EHOMO) | Indicates susceptibility to oxidation and reactivity as a nucleophile. ucsb.edu |
| Electronic | LUMO Energy (ELUMO) | Indicates susceptibility to reduction and reactivity as an electrophile. ucsb.edu |
| Electronic | Dipole Moment | Measures charge separation; affects solubility and intermolecular interactions. |
| Partitioning | Log Kow (Octanol-Water Partition Coefficient) | A measure of lipophilicity, crucial for predicting bioaccumulation. |
Once descriptors are calculated for a series of related compounds with known properties, statistical methods like multiple linear regression are used to build a predictive model.
For environmental fate, QSPR models can predict key properties that govern a chemical's distribution and persistence. acs.org For example, a model for aqueous solubility (Log S) might take the form:
Log S = c₀ + c₁(Descriptor 1) + c₂(Descriptor 2) + ...
These models are integrated into larger multimedia fate models, such as the Quantitative Water Air Sediment Interaction (QWASI) model or the Equilibrium Criterion (EQC) model, which simulate the transport and transformation of chemicals in the environment. researchgate.netnih.gov Such models can predict whether a compound like this compound is likely to partition into air, water, soil, or sediment, and can estimate its environmental half-life. acs.org
QSAR models are used to predict mechanistic effects, such as the binding affinity of a halogenated biphenyl (B1667301) to receptors like the aryl hydrocarbon receptor (AhR), which is a key initiating event for many of the toxic effects of these compounds. researchgate.net By correlating structural descriptors with binding affinity, these models can screen large numbers of chemicals for potential toxicity.
Computational Studies of Reaction Mechanisms and Transition States
The study of reaction mechanisms through computational methods is crucial for understanding the environmental fate and degradation pathways of polyhalogenated biphenyls. These theoretical investigations typically employ quantum mechanical methods like Density Functional Theory (DFT) and reactive molecular dynamics (MD) simulations to map out potential energy surfaces, identify intermediate structures, and calculate the energy barriers associated with reaction pathways.
Degradation and Dehalogenation Mechanisms: Computational studies have been instrumental in elucidating the mechanisms of PCB degradation. For instance, research combining reactive MD simulations using the ReaxFF force field with DFT calculations has been applied to model the decomposition of congeners like PCB 77 (3,3′,4,4′-tetrachlorobiphenyl). acs.orgacs.org These studies confirmed that the initial and rate-determining step in thermal degradation is the homolytic cleavage of the carbon-chlorine (C-Cl) bond, initiating a multistep radical mechanism. acs.orgresearchgate.net The specific bond dissociation energies and, consequently, the degradation rates are highly sensitive to the position of the chlorine atoms on the biphenyl rings. acs.orgresearchgate.net
DFT has also been used to systematically study the nucleophilic dechlorination of all 209 PCB congeners by reagents such as the ethylene (B1197577) glycol anion, a process relevant to chemical remediation technologies. nih.govresearchgate.net These studies calculate the Gibbs free energies of activation (ΔG‡) for dechlorination at each possible position. The results consistently show that chlorine atoms at the ortho-positions (2, 2', 6, 6') are the most susceptible to nucleophilic attack, exhibiting lower activation energy barriers compared to those at meta- or para-positions. nih.govresearchgate.net This is attributed to the geometric constraints of the biphenyl system. nih.gov Given the structural similarity, the bromine and chlorine atoms on this compound would be expected to follow similar reactivity patterns, with dehalogenation pathways and rates being predictable through analogous computational approaches.
Transition State Analysis: A key aspect of these computational studies is the location and characterization of transition states (TS), which are the highest energy points along a reaction coordinate. By analyzing the geometry and vibrational frequencies of a transition state, chemists can confirm the nature of the reaction pathway and calculate the activation energy, which is a critical factor in determining the reaction rate. For the SN2 dechlorination of PCBs, DFT calculations have characterized the transition states, revealing an unusual geometry where the attacking nucleophile is nearly perpendicular to the C-Cl bond being broken. nih.gov The calculated activation energies provide a quantitative measure of how readily a specific halogen atom can be removed. nih.govresearchgate.net
| PCB Congener | Position of Chlorine | Activation Energy (ΔG‡) (kcal/mol) | Source |
|---|---|---|---|
| Various | Ortho (2, 2', 6, 6') | 7 - 22 (range for all congeners) | nih.gov |
| Various | Non-Ortho | Generally higher than ortho positions | nih.gov |
This table illustrates the range of activation energies calculated for the dechlorination of PCBs. Specific values for this compound are not available but would be expected to fall within a similar conceptual framework.
Molecular Docking and Ligand-Receptor Interaction Modeling (e.g., AhR, enzyme active sites)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein) to form a stable complex. mdpi.com This method is widely used to understand the molecular basis of toxicity for compounds like polyhalogenated biphenyls, many of which exert their effects by binding to biological receptors.
Interaction with the Aryl Hydrocarbon Receptor (AhR): The primary mechanism for the "dioxin-like" toxicity of many PCBs is their ability to bind to and activate the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor. nih.govnih.gov Computational models have been developed to calculate the binding affinities of various PCBs for the AhR. nih.govresearchgate.net These models show that the free energy of binding is governed by factors such as the molecule's lipophilicity, electron affinity, and entropy. nih.govresearchgate.net
Molecular docking studies on related compounds, such as polybrominated diphenyl ethers (PBDEs), have provided detailed insights into the specific interactions within the AhR ligand-binding domain. tandfonline.comnih.govtandfonline.com These simulations reveal that binding is driven by a combination of forces, including:
Hydrophobic Interactions: Between the aromatic rings of the ligand and nonpolar amino acid residues in the receptor's binding pocket. tandfonline.com
π-π Stacking: Favorable stacking interactions between the ligand's phenyl rings and aromatic residues in the receptor, such as Phenylalanine (Phe) and Histidine (His). nih.gov
Hydrogen Bonds: Although less common for non-hydroxylated biphenyls, these can be critical for the binding of metabolites. tandfonline.com
For this compound, its planarity (or ability to adopt a planar conformation) and the electronic properties conferred by its four halogen atoms would be the key determinants of its AhR binding affinity. The presence of chlorine and bromine atoms at the 3, 3', 4, and 4' positions suggests it is a coplanar or "dioxin-like" congener, likely to exhibit affinity for the AhR. nih.govnih.gov
Interaction with Enzyme Active Sites: Molecular docking is also employed to study how these compounds interact with enzymes, which is relevant for understanding both their metabolism and their potential to inhibit enzyme function. For example, docking simulations have been used to investigate how to improve the performance of 2,3-dihydroxybiphenyl 1,2-dioxygenase (DHBD), an enzyme involved in the bacterial degradation of PCBs. muk.ac.ir In such studies, researchers simulate the binding of the substrate (e.g., a PCB) and potential inhibitors to the enzyme's active site. By calculating the binding energy, they can predict which mutations in the enzyme's amino acid sequence might enhance substrate binding or reduce inhibition, thereby improving the enzyme's efficiency in breaking down the pollutant. muk.ac.ir
| Enzyme State | Ligand | Binding Energy (kcal/mol) | Source |
|---|---|---|---|
| Wild Type DHBD | Biphenyl (Substrate) | -6.2 | muk.ac.ir |
| Mutant DHBD (Phe201Thr) | Biphenyl (Substrate) | -6.9 | muk.ac.ir |
| Mutant DHBD (Thr280Ser) | Biphenyl (Substrate) | -6.8 | muk.ac.ir |
This table provides illustrative data from a study on a related enzyme to show how binding energies are used to evaluate interactions. A more negative binding energy indicates a more stable interaction. muk.ac.ir Similar studies could be applied to understand the metabolism of this compound.
Sample Preparation Techniques for Complex Matrices
The initial step in the analysis of this compound involves its isolation from the sample matrix. The quantitation of polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs) typically involves three main stages: solvent extraction from the sample matrix, cleanup of the extract to remove impurities, and finally, quantification using gas chromatography (GC) with a suitable detector cdc.gov.
The choice of extraction method is critical for achieving high recovery of the target analyte. Common techniques include Soxhlet extraction, Accelerated Solvent Extraction (ASE), and Solid-Phase Extraction (SPE).
Soxhlet Extraction (SE) : This is a classical and widely used technique that serves as a benchmark for other methods. researchgate.net It involves the continuous extraction of the analyte from a solid sample into a boiling solvent. epa.gov While reliable and capable of achieving high yields, Soxhlet extraction is often time-consuming (requiring over 20 hours) and consumes large volumes of organic solvents. researchgate.netnih.gov Despite its drawbacks, it is considered more reliable than techniques like sonication or shake flask methods for a variety of environmental matrices. nih.gov For moist samples like sediments, a chemical drying agent such as anhydrous sodium sulfate is often mixed with the sample prior to extraction. epa.gov
Accelerated Solvent Extraction (ASE) : Also known as Pressurized Liquid Extraction (PLE), ASE is a more modern technique that utilizes elevated temperatures and pressures to enhance extraction efficiency. epa.govthermofisher.com These conditions increase the solvating power of the solvent, improve diffusion rates, and disrupt analyte-matrix interactions. thermofisher.com The result is a significant reduction in extraction time (often less than 20 minutes) and solvent consumption compared to traditional methods like Soxhlet. epa.govthermofisher.com ASE has been approved by the U.S. EPA for extracting a range of persistent organic pollutants (POPs), including PCBs, from solid and semisolid samples. fishersci.com Studies comparing extraction techniques have shown that ASE can produce results comparable to, or even better than, Soxhlet extraction for PCBs and polybrominated diphenyl ethers (PBDEs). nih.gov
Solid-Phase Extraction (SPE) : SPE is a technique used to separate PCBs from the sample matrix by partitioning them onto a solid sorbent. cdc.gov It is particularly useful for extracting analytes from aqueous samples, where large volumes of water can be passed through an SPE cartridge containing a sorbent like C18. nih.gov The target analytes are retained on the sorbent while the bulk of the matrix passes through. The analytes are then eluted with a small volume of an organic solvent. SPE is a proven technique that offers advantages such as reduced solvent usage compared to liquid-liquid extraction. nih.gov
| Extraction Method | Principle | Advantages | Disadvantages | Typical Matrices |
|---|---|---|---|---|
| Soxhlet Extraction (SE) | Continuous solid-liquid extraction with a refluxing solvent. epa.gov | High recovery, considered a benchmark method. researchgate.netnih.gov | Time-consuming, large solvent consumption. researchgate.netnih.gov | Soil, sediment, solid waste, fish tissue. nih.govepa.gov |
| Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE) | Extraction with solvents at elevated temperatures and pressures. epa.govthermofisher.com | Fast (typically <20 min), low solvent use, automated. thermofisher.comthermofisher.com | Requires specialized equipment. | Soil, sediment, animal tissue, foodstuff. nih.govfishersci.com |
| Solid-Phase Extraction (SPE) | Partitioning of analytes between a solid sorbent and a liquid phase. cdc.gov | Reduced solvent consumption, can concentrate analytes from large volumes. nih.gov | Sorbent efficiency can be affected by complex matrices. nih.gov | Aqueous samples (e.g., river water, rainwater). cdc.govnih.govepa.gov |
After extraction, the resulting solution contains the target analyte along with co-extracted matrix interferences such as lipids, proteins, and pigments. These interferences can negatively impact chromatographic analysis and detector performance. Therefore, a cleanup step is essential. cdc.govgilson.com
Florisil Chromatography : Florisil, a type of magnesium silicate, is widely used in a cleanup technique known as adsorption chromatography. biotage.comunitedchem.com It effectively separates nonpolar compounds like PCBs from more polar interferences. biotage.com The extract is passed through a column packed with Florisil, and different solvent mixtures are used to elute the analytes, leaving the interferences behind. georgia.gov This method is specified in U.S. EPA Method 3620 for the cleanup of organochlorine pesticides and PCBs. georgia.govepa.gov
Activated Carbon : Activated carbon is employed to separate compounds based on their structure, particularly for fractionating PCB congeners. It can be used in cleanup procedures to remove certain interfering compounds. cdc.gov For instance, in situ treatment of contaminated sediments with activated carbon has been shown to reduce the bioavailability of PCBs by sequestration. clu-in.org In analytical procedures, it can be used to treat gaseous emissions from other treatment systems. clu-in.org
Gel Permeation Chromatography (GPC) : GPC is a form of size-exclusion chromatography that separates molecules based on their size, or hydrodynamic volume. gilson.comamericanlaboratory.com This technique is highly effective for removing large molecular weight interferences, such as lipids and proteins, from sample extracts prior to analysis. nih.govlabtechus.com The sample is passed through a column containing a porous gel; large molecules are excluded from the pores and elute first, while smaller analyte molecules penetrate the pores and elute later, allowing for their separation from the high-molecular-weight matrix components. gilson.comamericanlaboratory.com GPC is a non-destructive method that can be automated for high-throughput sample processing. labtechus.com
| Cleanup Procedure | Principle | Target Interferences Removed | Application Notes |
|---|---|---|---|
| Florisil Chromatography | Adsorption chromatography using magnesium silicate. biotage.comunitedchem.com | Polar compounds (e.g., some lipids, pigments). biotage.com | Standard method for pesticide and PCB analysis (EPA Method 3620). georgia.govepa.gov |
| Activated Carbon | Adsorption based on molecular structure. cdc.gov | Various organic compounds, can fractionate PCB congeners. cdc.govresearchgate.net | Used for sample cleanup and in situ remediation. clu-in.orgresearchgate.net |
| Gel Permeation Chromatography (GPC) | Size-exclusion chromatography based on molecular size. gilson.comamericanlaboratory.com | High molecular weight substances (lipids, proteins, polymers). nih.govlabtechus.com | Versatile cleanup for various matrices, especially those with high fat content like adipose tissue. nih.govoup.com |
Chromatographic Separation Techniques
Following sample preparation and cleanup, the final extract is analyzed using chromatographic techniques to separate, identify, and quantify this compound.
Gas chromatography is the standard technique for the analysis of halogenated organic compounds like PBBs and PCBs. chromatographyonline.com
Gas Chromatography-Electron Capture Detector (GC-ECD) : The Electron Capture Detector (ECD) is highly sensitive and selective for electronegative compounds, particularly those containing halogens (chlorine, bromine). scioninstruments.commeasurlabs.com This makes GC-ECD an ideal choice for the trace-level analysis of this compound. gcms.cz The detector operates by emitting beta particles from a radioactive source (typically Nickel-63), which creates a stable current in the detector cell. scioninstruments.com When electronegative analytes pass through, they capture electrons, causing a decrease in the current that is measured as a positive signal. scioninstruments.commeasurlabs.com While highly sensitive (up to 1,000 times more than an FID), the ECD's response is highly dependent on the compound's structure and the number and type of halogen atoms. measurlabs.comdavidsonanalytical.co.uk Dual-column analysis with two columns of different selectivity is often used for confirmational analysis to ensure accurate identification. gcms.cz
Gas Chromatography-Flame Ionization Detector (GC-FID) : The Flame Ionization Detector (FID) is a more universal detector for organic compounds. davidsonanalytical.co.uk It produces a signal by combusting the analytes in a hydrogen-air flame, which generates ions and creates a measurable current. While robust and widely used, the FID is significantly less sensitive to halogenated compounds compared to the ECD and is not selective for them. measurlabs.comdavidsonanalytical.co.uk Its application in the trace analysis of specific PBBs is limited, though it has been used in characterizing Aroclors and establishing response factors. epa.gov
| Detector | Selectivity | Sensitivity | Principle of Operation |
|---|---|---|---|
| Electron Capture Detector (ECD) | Highly selective for electronegative compounds (e.g., halogens). scioninstruments.commeasurlabs.com | Very high (pg to fg range), up to 1000x more sensitive than FID for target compounds. measurlabs.com | Measures a decrease in detector current caused by electron capture by the analyte. scioninstruments.com |
| Flame Ionization Detector (FID) | Responds to most organic compounds containing carbon-hydrogen bonds. davidsonanalytical.co.uk | Good, but much lower than ECD for halogenated compounds. measurlabs.com | Measures ions produced during the combustion of organic compounds in a hydrogen flame. epa.gov |
While GC is the primary tool for analyzing parent PBB compounds, High-Performance Liquid Chromatography (HPLC) is valuable for the separation of more polar metabolites, such as hydroxylated PBBs (OH-PBBs). nih.gov Enantioselective HPLC methods have been developed to separate chiral PBB atropisomers, which cannot be separated by standard GC techniques. researchgate.net This approach allows for the quantitative collection of individual enantiomers into separate fractions, which can then be analyzed further, for instance by non-chiral GC, to determine enantiomer ratios in environmental samples. researchgate.net
The analysis of halogenated biphenyls is complicated by the large number of possible congeners and isomers, many of which may co-elute during a standard one-dimensional GC analysis. chromatographyonline.com Comprehensive two-dimensional gas chromatography (GCxGC) provides a powerful solution to this challenge by offering significantly increased peak capacity and resolving power. azom.com In GCxGC, the effluent from a primary GC column is continuously transferred via a modulator to a second, shorter column with a different stationary phase for a second dimension of separation. azom.comchemistry-matters.com This results in a structured two-dimensional chromatogram (contour plot) where chemically similar compounds appear in distinct clusters. chemistry-matters.com GCxGC is highly beneficial for separating target analytes from complex matrix interferences and for resolving structural isomers, making it an invaluable tool for detailed environmental forensic investigations involving PCBs and other persistent organic pollutants. azom.comchemistry-matters.com
Structure Activity Relationships Sar and Mechanistic Toxicity Modeling of 3,4 Dibromo 3 ,4 Dichloro 1,1 Biphenyl
Relationship Between Halogen Substitution Patterns and Aryl Hydrocarbon Receptor (AhR) Binding Affinity
The interaction of halogenated aromatic hydrocarbons, such as 3,4-Dibromo-3',4'-dichloro-1,1'-biphenyl, with the aryl hydrocarbon receptor (AhR) is a critical initiating event for a cascade of toxicological effects. The AhR is a ligand-activated transcription factor that mediates the toxicity of many environmental contaminants, including polychlorinated biphenyls (PCBs) and related compounds. nih.govscience.gov The binding affinity of these compounds to the AhR is highly dependent on their specific halogen substitution patterns.
Planarity and Non-Planarity Effects on AhR Agonism
The planarity of the biphenyl (B1667301) structure is a primary determinant of its ability to bind to and activate the AhR. For a polychlorinated biphenyl (PCB) or a polybrominated biphenyl (PBB) to be a potent AhR agonist, its two phenyl rings must be able to adopt a coplanar or near-coplanar conformation. This coplanarity is largely dictated by the presence or absence of halogen atoms at the ortho-positions (2, 2', 6, and 6').
The presence of bulky halogen atoms at these ortho-positions forces the phenyl rings to rotate out of a planar configuration due to steric hindrance. clu-in.org This non-planar conformation significantly reduces the compound's ability to fit into the binding pocket of the AhR. Consequently, non-planar PCBs and PBBs are generally weak AhR agonists or may even act as AhR antagonists. nih.gov
In the case of this compound, the absence of ortho-substituents allows the biphenyl rings to assume a relatively planar conformation. This planarity is a key structural feature that contributes to its potential for high-affinity binding to the AhR and subsequent agonistic activity.
Halogen Position and Potency
Beyond the critical role of ortho-substitution, the specific positions of halogens on the biphenyl rings further modulate the binding affinity and potency of the compound as an AhR agonist. For high-affinity binding, halogen atoms are preferentially located in the meta (3, 3', 5, 5') and para (4, 4') positions. nih.gov These laterally substituted congeners are often referred to as "dioxin-like" due to their structural and toxicological similarities to 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a potent AhR agonist. nih.gov
The compound this compound possesses this characteristic lateral substitution pattern, with halogens at the 3, 4, 3', and 4' positions. This substitution pattern is associated with a high affinity for the AhR. nih.gov The presence of halogens in these positions is thought to enhance the electronic properties of the molecule, facilitating its interaction with the receptor. nih.gov Furthermore, the type of halogen can also influence potency, with studies on other halogenated biphenyls indicating that the polarizability of the substituent is a significant factor, following the order of I > Br > Cl > F for inducing AhR-mediated responses. nih.gov
Correlation of Molecular Structure with Cytochrome P450 Enzyme Induction Potency
The activation of the AhR by ligands such as this compound leads to the induction of a battery of genes, most notably those encoding for cytochrome P450 (CYP) enzymes. criver.com The induction of CYP1A1 is a hallmark of AhR activation and is often used as a biomarker for exposure to dioxin-like compounds. nih.gov
The structural features that confer high AhR binding affinity, namely planarity and lateral halogen substitution, are directly correlated with the potency of a compound to induce CYP1A1 and other CYP enzymes. nih.gov The binding of the ligand-AhR complex to specific DNA sequences, known as dioxin-responsive elements (DREs), in the promoter regions of target genes initiates their transcription. nih.gov
Therefore, this compound, with its planar structure and lateral halogenation pattern, is predicted to be a potent inducer of CYP1A family enzymes. This induction can have significant toxicological consequences, as these enzymes are involved in the metabolic activation of other xenobiotics to more toxic and carcinogenic forms. The induction of CYP enzymes is a key component of the toxic equivalency factor (TEF) approach used to assess the risk of complex mixtures of dioxin-like compounds.
Structural Determinants of Biotransformation Susceptibility and Metabolite Formation
The biotransformation of polychlorinated and polybrominated biphenyls is largely dependent on their molecular structure, particularly the number and position of halogen atoms. The susceptibility of a congener to metabolism is influenced by the presence of unsubstituted carbon atoms on the biphenyl rings.
For this compound, the presence of unsubstituted carbon atoms at positions 2, 5, 2', 5', 6, and 6' makes it potentially susceptible to oxidative metabolism by cytochrome P450 enzymes. The initial step in the metabolism of PCBs and PBBs is often hydroxylation, catalyzed by CYP enzymes, to form hydroxylated metabolites (OH-PCBs or OH-PBBs). nih.gov The position of hydroxylation is dictated by the substitution pattern of the parent compound.
The formation of specific metabolites is a critical aspect of the toxicology of these compounds, as some hydroxylated metabolites can have biological activities that differ from, and in some cases are more potent than, the parent compound. For instance, certain OH-PCBs have been shown to be potent endocrine disruptors. nih.gov The specific metabolites that would be formed from this compound would depend on the regioselectivity of the involved CYP enzymes.
Predicting Environmental Fate Parameters from Molecular Structure
The environmental fate of a chemical is governed by its physicochemical properties, which are in turn determined by its molecular structure. For compounds like this compound, key parameters influencing their environmental distribution and persistence include water solubility, vapor pressure, and the octanol-water partition coefficient (Kow).
The presence of four halogen atoms in this compound significantly influences these properties. Generally, as the degree of halogenation on the biphenyl rings increases, water solubility and vapor pressure decrease, while the Kow increases. researchgate.net A high Kow value indicates a strong tendency for the compound to partition into fatty tissues, leading to bioaccumulation in organisms and biomagnification through the food chain. researchgate.netresearchgate.net
Quantitative structure-property relationship (QSPR) models are often used to predict these environmental fate parameters based on molecular descriptors. researchgate.net For this compound, its high degree of halogenation and lipophilicity suggest that it will be persistent in the environment, with a high potential for bioaccumulation. researchgate.net
SAR in Relation to Immunotoxicological and Endocrine Disrupting Mechanisms
The immunotoxic and endocrine-disrupting effects of polychlorinated and polybrominated biphenyls are also strongly linked to their molecular structure.
Immunotoxicity: The immunotoxicity of many dioxin-like compounds, including those with a structure similar to this compound, is primarily mediated through the AhR. karger.com Activation of the AhR in immune cells can lead to a range of adverse effects, including suppression of the immune response and alterations in lymphocyte function. karger.comnih.gov The same structural features that determine high AhR binding affinity—planarity and lateral halogenation—are therefore also predictive of immunotoxic potential. karger.com
Endocrine Disruption: Halogenated biphenyls can interfere with the endocrine system through various mechanisms. researchgate.net Some congeners and their metabolites can interact with hormone receptors, including estrogen and thyroid hormone receptors. nih.govnih.gov The structure-activity relationships for these endocrine-disrupting effects are complex and can differ from those for AhR-mediated toxicity. For example, hydroxylated metabolites of PCBs can have a higher affinity for thyroid hormone transport proteins than the parent compounds. nih.gov The specific substitution pattern of this compound and its potential metabolites would determine its specific endocrine-disrupting profile.
Data Tables
Table 1: Predicted Physicochemical and Toxicological Properties of this compound
| Property | Predicted Value/Activity | Rationale |
| AhR Binding Affinity | High | Planar structure with lateral halogen substitution at positions 3, 4, 3', and 4'. nih.gov |
| CYP1A1 Induction Potency | High | Direct consequence of high AhR binding affinity and agonism. nih.gov |
| Biotransformation Susceptibility | Moderate | Presence of unsubstituted carbon atoms allows for potential hydroxylation by CYP enzymes. nih.gov |
| Bioaccumulation Potential | High | High lipophilicity (high Kow) due to halogenation. researchgate.net |
| Immunotoxicity Potential | High | Mediated through the AhR, correlating with high binding affinity. karger.com |
| Endocrine Disruption Potential | Present | Potential for interaction with hormone systems, with specific effects dependent on the parent compound and its metabolites. researchgate.net |
Future Research Directions and Emerging Challenges for 3,4 Dibromo 3 ,4 Dichloro 1,1 Biphenyl Studies
Unraveling Complex Degradation Pathways in Environmental Microbiomes
The microbial degradation of halogenated biphenyls is a critical process governing their persistence in the environment. For PCBs, degradation often occurs through a two-stage process involving anaerobic and aerobic microorganisms. oup.comoup.com Anaerobic microbes can reductively dehalogenate highly chlorinated congeners, making them more susceptible to subsequent aerobic degradation. oup.comoup.com
A significant challenge for 3,4-Dibromo-3',4'-dichloro-1,1'-biphenyl is to elucidate its specific degradation pathways within diverse environmental microbiomes. Research has shown that microorganisms from PCB-contaminated sediments can dehalogenate brominated biphenyls, sometimes more readily than their chlorinated counterparts. nih.govnih.gov The dehalogenation specificities are similar, with meta and para substituents generally removed first. nih.govnih.gov However, the presence of both bromine and chlorine on the same molecule may lead to unique microbial consortia and enzymatic activities.
Future research should focus on:
Isolating and characterizing microbial strains capable of degrading this compound.
Investigating the sequence of dehalogenation , determining whether debromination or dechlorination occurs preferentially.
Identifying the key enzymes and genetic pathways involved in its breakdown. Studies on other halogenated compounds have identified enzymes like biphenyl (B1667301) dioxygenase and various reductases. acs.org
Understanding the influence of environmental factors , such as redox potential, nutrient availability, and the presence of other contaminants, on degradation rates.
Advanced Computational Modeling for Predictive Environmental Chemistry
Computational models are invaluable tools for predicting the environmental fate and transport of persistent organic pollutants (POPs). epa.gov For the 209 individual PCB congeners, models have been developed to estimate environmentally relevant properties like vapor pressure, water solubility, and degradation half-lives under various climatic conditions. acs.org These models often utilize Quantitative Structure-Activity Relationships (QSAR) to correlate molecular structure with chemical properties and reactivity. acs.org
A primary challenge is the lack of specific experimental data for this compound to parameterize and validate these models. Future research efforts should be directed towards:
Developing and validating QSAR models specifically for mixed halogenated biphenyls. This requires the synthesis of a robust dataset of their physicochemical properties.
Employing reactive molecular dynamics (MD) simulations to study its decomposition under various environmental conditions, such as high temperatures or pressures, which can provide insights into potential remediation strategies like incineration. nih.gov
Utilizing fugacity-based multimedia environmental fate models to simulate its partitioning and long-range transport in the environment. researchgate.net
Development of Novel Remediation Technologies Based on Mechanistic Understanding
The remediation of sites contaminated with halogenated biphenyls is a significant environmental challenge. frontiersin.org Common technologies include incineration and landfilling, but these methods can be disruptive and may lead to the formation of other toxic byproducts. frontiersin.orgfrontiersin.org Emerging in situ remediation techniques, such as bioremediation and the use of nanoscale zero-valent iron, show promise but require a deep mechanistic understanding for effective application. clu-in.org
For this compound, the development of effective remediation strategies will depend on a thorough understanding of its chemical and biological degradation pathways. Future research should explore:
Enhanced bioremediation , including biostimulation (adding nutrients or primers to stimulate native microbial populations) and bioaugmentation (introducing specific degrading microbes). clu-in.org The addition of brominated biphenyls has been shown to stimulate the dechlorination of PCBs, suggesting potential synergistic effects. frontiersin.org
Phytoremediation , using plants to take up, transform, or stimulate the degradation of the compound in the root zone (rhizodegradation). frontiersin.org
Chemical reduction methods , such as the use of palladium catalysts for hydrodechlorination, which has proven effective for PCBs in a one-pot extraction and degradation process. nih.gov
The combination of anaerobic and aerobic treatment processes to achieve complete mineralization of the compound. oup.com
Understanding of Isomer-Specific Effects and Their Environmental Relevance
The toxicity and environmental behavior of halogenated biphenyls are highly dependent on their specific congener structure, particularly the number and position of halogen atoms. clu-in.org For instance, co-planar PCBs, which have a similar shape to dioxins, are generally more toxic. oup.com The presence of both bromine and chlorine atoms in this compound likely results in unique toxicological properties.
A critical area of future research is the determination of isomer-specific toxic effects and their environmental relevance. This includes:
Toxicological studies to determine the specific toxic endpoints of this compound.
Development of Toxic Equivalency Factors (TEFs) for mixed halogenated biphenyls to assess the risk of complex mixtures found in the environment. oup.comnih.govornl.govnih.gov The World Health Organization has established TEFs for some dioxin-like PCBs, and a similar approach is needed for mixed halogenated compounds. nih.gov
Investigating the bioaccumulation and biomagnification potential of this specific congener in food webs.
Integration of Multi-Omics Approaches for Mechanistic Ecotoxicology
Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful tool for understanding the molecular mechanisms of toxicity. These techniques can provide a comprehensive view of how an organism responds to chemical exposure at a systems level.
For this compound, the application of multi-omics is a key emerging field. Future research should focus on:
Transcriptomic studies to identify changes in gene expression in organisms exposed to the compound.
Proteomic analysis to understand how protein expression and function are altered.
Metabolomic profiling to identify changes in metabolic pathways and endogenous metabolites. nih.gov
Integrating multi-omics data to construct a holistic view of the toxicological pathways affected by this compound, from gene to function.
Role of Climate Change in the Environmental Fate and Transport of Halogenated Biphenyls
Climate change is expected to significantly influence the environmental fate and transport of POPs like halogenated biphenyls. pops.inthighnorthnews.com Rising global temperatures can increase the volatilization of these compounds from soil and water, leading to enhanced long-range atmospheric transport. pops.intntnu.nontnu.no Changes in precipitation patterns, snow and ice cover, and ocean currents will also alter their partitioning and distribution in the environment. pops.intunit.nonih.govuio.no
A major challenge is to predict how climate change will specifically affect the environmental dynamics of this compound. Future research in this area should include:
Modeling studies to simulate the impact of changing climate variables on its transport and fate.
Field monitoring in sensitive regions like the Arctic to detect changes in its environmental concentrations over time. unit.nonih.govuio.no
Investigating the influence of extreme weather events , such as floods and wildfires, on the release and redistribution of this compound from contaminated sites. pops.int
Assessing the combined impact of climate change and chemical exposure on ecosystems and wildlife. highnorthnews.com
Q & A
Q. What advanced techniques elucidate anaerobic microbial degradation pathways?
- Methodological Answer : Stable isotope probing (¹³C-labeled compound) combined with metagenomics identifies dehalogenase-producing bacteria (e.g., Dehalococcoides). Reductive dehalogenation pathways are monitored via intermediate detection (e.g., LC-QTOF-MS). Comparative studies with 3,4-dichlorobiphenyl degradation can guide hypothesis testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
